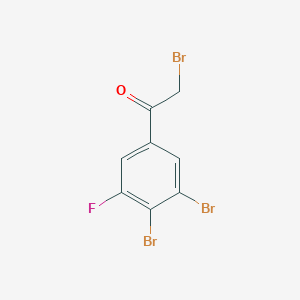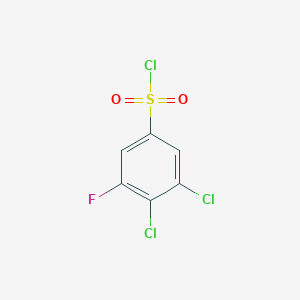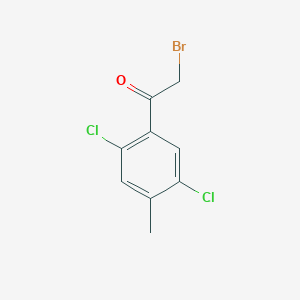![molecular formula C13H8IN3O2 B1411380 4-(3-碘代咪唑并[1,2-a]吡嗪-6-基)苯甲酸 CAS No. 1464153-44-3](/img/structure/B1411380.png)
4-(3-碘代咪唑并[1,2-a]吡嗪-6-基)苯甲酸
描述
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is a chemical compound with the molecular formula C13H8IN3O2 . It has been studied for its potential as a dual inhibitor of ROR1 and Aurora kinase signaling, which are pathways involved in cell proliferation and apoptosis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methyl benzoates were reacted with excessive amounts of ethynyltrimethylsilane under palladium catalysis to afford the Sonogashira coupling products, which were further deprotected with K2CO3 to produce the terminal alkynes .Molecular Structure Analysis
The molecular structure of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid consists of a benzoic acid moiety attached to an imidazo[1,2-a]pyrazine ring that carries an iodine atom .Chemical Reactions Analysis
While specific chemical reactions involving 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid are not detailed in the search results, compounds with similar structures have been synthesized and subjected to activity assessment .Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.14 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.科学研究应用
有机合成与药物化学
咪唑并[1,2-a]吡啶与所讨论的化合物具有相似的核心结构,是重要的杂环骨架,在有机合成与药物化学领域具有重要意义。 这些骨架的直接官能化是构建各种衍生物的关键策略,可以通过自由基反应、过渡金属催化、无金属氧化和光催化策略实现 .
化学发散合成
该化合物可用于化学发散合成工艺,从相同的起始原料创建不同类型的结构。 例如,它可以帮助合成具有重要生物学和治疗价值的 N-(吡啶-2-基)酰胺和 3-溴咪唑并[1,2-a]吡啶 .
癌症治疗
磷脂酰肌醇 3-激酶 (PI3K) 信号通路表达异常通常与肿瘤发生和预后不良相关。 像 4-(3-碘代咪唑并[1,2-a]吡嗪-6-基)苯甲酸这样的化合物可用于设计 PI3K 抑制剂,这种抑制剂在癌症治疗中引起了极大兴趣 .
极光激酶抑制
极光激酶是细胞增殖所必需的,其抑制剂可用于治疗癌症。 所讨论的化合物可用于设计喹唑啉-4(3H)-酮的新型衍生物,该衍生物受已知极光激酶抑制剂的生物等排体和支架跳跃策略的指导 .
酰胺合成
酰胺在有机化合物、聚合物、天然产物和药物中普遍存在。该化合物可参与酰胺合成,酰胺合成是有机化学中最常执行的反应之一。 这包括涉及碘和叔丁基过氧化氢 (TBHP) 促进的 C–C 键裂解的方法 .
抑制 Rab11A 异戊烯化
该化合物可用于合成具有细胞毒性作用的衍生物,该作用与抑制 Rab11A 异戊烯化相关。 这在癌症研究中特别重要,因为抑制特定蛋白质异戊烯化可以破坏癌细胞生长 .
作用机制
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been associated with various targets in pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines, which share a similar structure, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation, survival, and migration.
Result of Action
Compounds with similar structures have shown inhibitory activity against various tumor cell lines . This suggests that 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid may also have potential anticancer effects.
生化分析
Biochemical Properties
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and cysteine proteases . The interaction with PI3K is particularly noteworthy as this enzyme is involved in cell growth, proliferation, and survival pathways. The compound acts as an inhibitor of PI3K, thereby modulating the signaling pathways that control these cellular processes . Additionally, the interaction with cysteine proteases suggests a potential role in protein degradation and turnover .
Cellular Effects
The effects of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with the PI3K signaling pathway . It also affects gene expression by modulating the activity of transcription factors downstream of PI3K. Furthermore, 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid influences cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
At the molecular level, 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the activation of the AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, the compound can interact with cysteine residues in proteases, leading to enzyme inhibition and subsequent effects on protein turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for the use of this compound in cancer treatment.
Metabolic Pathways
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as PI3K and cysteine proteases, influencing the flux of metabolites through these pathways . The compound’s inhibition of PI3K affects the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key lipid signaling molecule . This, in turn, impacts various downstream signaling events and metabolic processes.
Transport and Distribution
Within cells and tissues, 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, but its distribution is also influenced by active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is crucial for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with enzymes and signaling molecules, while in the nucleus, it can influence gene expression by modulating transcription factors . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its biological activity.
属性
IUPAC Name |
4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O2/c14-11-5-16-12-6-15-10(7-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIBAJZLMHLEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CN=C3C=N2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















